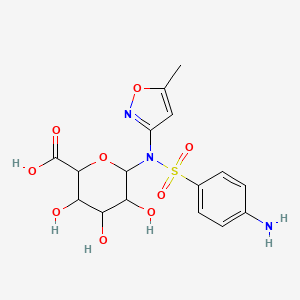
Lubiprostone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lubiprostone-d7 is a deuterated form of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1. Lubiprostone is primarily used as a chloride channel activator to treat chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation in adults. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lubiprostone due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms at specific positions in the lubiprostone molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction conditions. The synthetic route involves:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, carboxyl, and fluorine are introduced through various chemical reactions, including oxidation and substitution reactions.
Deuteration: Deuterium atoms are introduced using deuterated reagents like deuterated water (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors to form the bicyclic core and introduce functional groups.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
化学反応の分析
Types of Reactions
Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lubiprostone-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of lubiprostone in the body.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways and intermediates of lubiprostone.
Drug Development: Used in the development of new drugs by providing insights into the stability and efficacy of lubiprostone analogs.
Biological Studies: Employed in studies related to chloride channel activation and its effects on gastrointestinal motility and fluid secretion.
作用機序
Lubiprostone-d7, like lubiprostone, acts by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The mechanism is independent of protein kinase A activation and involves direct interaction with the chloride channels.
類似化合物との比較
Similar Compounds
Linaclotide: A guanylate cyclase-C agonist used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist similar to linaclotide.
Uniqueness of Lubiprostone-d7
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike linaclotide and plecanatide, which act through guanylate cyclase-C activation, this compound directly activates chloride channels, offering a different mechanism of action. Additionally, its use in studying the metabolic pathways of lubiprostone makes it a valuable tool in drug development and research.
特性
CAS番号 |
1217675-13-2 |
|---|---|
分子式 |
C₂₀H₂₅D₇F₂O₅ |
分子量 |
397.51 |
同義語 |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)


![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)



![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
